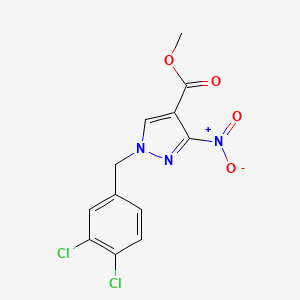

Methyl 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate

CAS No.:

Cat. No.: VC19969534

Molecular Formula: C12H9Cl2N3O4

Molecular Weight: 330.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H9Cl2N3O4 |

|---|---|

| Molecular Weight | 330.12 g/mol |

| IUPAC Name | methyl 1-[(3,4-dichlorophenyl)methyl]-3-nitropyrazole-4-carboxylate |

| Standard InChI | InChI=1S/C12H9Cl2N3O4/c1-21-12(18)8-6-16(15-11(8)17(19)20)5-7-2-3-9(13)10(14)4-7/h2-4,6H,5H2,1H3 |

| Standard InChI Key | FQSWDSWQPJMNDA-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CN(N=C1[N+](=O)[O-])CC2=CC(=C(C=C2)Cl)Cl |

Introduction

Methyl 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate is a complex organic compound belonging to the pyrazole derivative family. Pyrazoles are five-membered heterocyclic compounds known for their diverse biological activities, including anti-inflammatory and antimicrobial properties. This specific compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its unique structural features, which include a pyrazole ring, a nitro group, and a carboxylate ester functional group.

Molecular Formula and Weight

-

Molecular Formula: The molecular formula of Methyl 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate is not explicitly provided in the available sources, but it is closely related to other pyrazole derivatives.

-

Molecular Weight: The molecular weight is approximately 305.12 g/mol, as mentioned for similar compounds.

Synthesis Methods

The synthesis of Methyl 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate typically involves complex multi-step organic reactions. These methods require precise control over reaction conditions to achieve high yield and purity.

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to verify the structure of the compound.

-

Mass Spectrometry (MS): Essential for confirming the purity and molecular weight of the synthesized compound.

Potential Applications

Methyl 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate has potential applications in:

-

Pharmaceuticals: Due to its biological activities, it may exhibit anti-inflammatory and antimicrobial effects.

-

Agrochemicals: Its unique structure suggests utility in pest control or plant protection.

Comparison with Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Potential Applications |

|---|---|---|---|

| Methyl 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate | Not explicitly provided | Approximately 305.12 | Pharmaceuticals, Agrochemicals |

| 1-(3,4-dichlorobenzyl)-4-nitro-1H-pyrazole | C10H7Cl2N3O2 | 272.08 | Biological activities similar to pyrazole derivatives |

| 1-[(3-Methylphenyl)methyl]-4-nitro-1H-pyrazole | C11H11N3O2 | 217.22 | Potential therapeutic applications |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume